5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole
Overview
Description
5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole is a heterocyclic aromatic compound that features both bromine and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Formation of 5-(4-Amino-phenyl)-2-(4-nitro-phenyl)-oxazole.
Oxidation: Formation of oxidized derivatives depending on the conditions used.
Scientific Research Applications
5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Investigated for its properties in the development of organic electronic materials.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to certain proteins or enzymes. The oxazole ring provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-(4-nitro-phenyl)-oxazole: Lacks the bromine atom, resulting in different reactivity.
5-(4-Bromo-phenyl)-2-phenyl-oxazole: Lacks the nitro group, affecting its redox properties.
5-(4-Chloro-phenyl)-2-(4-nitro-phenyl)-oxazole: Similar structure but with chlorine instead of bromine, leading to different substitution reactions.
Uniqueness
5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole is unique due to the presence of both bromine and nitro groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-(4-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-12-5-1-10(2-6-12)14-9-17-15(21-14)11-3-7-13(8-4-11)18(19)20/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFYSZAPVRHQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321278 | |
Record name | 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118426-04-3 | |
Record name | 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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